![molecular formula C9H12N4S B13283355 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13283355.png)
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The thiazole ring, in particular, is a versatile moiety that contributes to the development of various drugs and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This is followed by the reaction with hydrazine to form the pyrazole ring. The final step involves the methylation of the nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .
Scientific Research Applications
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: It is explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of thiazole and pyrazole rings, which confer a distinct set of biological activities. This makes it a valuable compound for further research and development in various fields .
Biological Activity
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is a compound that combines the pyrazole and thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N4S, with a molecular weight of approximately 212.28 g/mol. The structure features a pyrazole ring substituted with a methyl group and an ethyl group linked to a thiazole ring, which enhances its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C9H12N4S |
Molecular Weight | 212.28 g/mol |
Key Functional Groups | Pyrazole, Thiazole |
Antitumor Activity
Research indicates that compounds containing both pyrazole and thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxicity against various cancer cell lines.
Case Study:
In a recent study on thiazole-containing compounds, several derivatives were tested against human cancer cell lines such as HT-29 and Jurkat cells. Compounds with electron-donating groups on the phenyl ring exhibited improved activity compared to those without such modifications .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. The incorporation of a thiazole moiety in certain compounds has been linked to enhanced efficacy in preventing seizures. For example, a specific thiazole derivative demonstrated significant anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can yield potent anticonvulsant agents .
The biological activity of this compound is thought to be mediated through its interaction with various biological targets. Binding affinity studies indicate that this compound may interact with enzymes involved in cellular signaling pathways, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Key Features |
---|---|
1-Methyl-N-[1-(4-methylthiazol-2-yl)ethyl]-1H-pyrazol-4-amine | Methyl substitution may alter biological activity |
4-Bromo-1-methyl-N-[5-methylthiazolyl]pyrazole derivatives | Bromine presence affects solubility and reactivity |
1-Ethyl-N-[5-methylthiazolyl]pyrazole derivatives | Variations in thiazole substitutions impact efficacy |
Properties
Molecular Formula |
C9H12N4S |
---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H12N4S/c1-7(9-10-3-4-14-9)12-8-5-11-13(2)6-8/h3-7,12H,1-2H3 |
InChI Key |
FRECWROPMQNABS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2=CN(N=C2)C |
Origin of Product |
United States |
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